molecular formula C15H17NO3S B571475 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid CAS No. 1206550-99-3

2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid

Numéro de catalogue: B571475
Numéro CAS: 1206550-99-3
Poids moléculaire: 291.365
Clé InChI: ZDKJCYASUIQELO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, commonly known as febuxostat, is a non-purine selective xanthine oxidase (XO) inhibitor. It is clinically used to manage hyperuricemia in patients with gout by lowering serum uric acid levels . Structurally, it features a thiazole ring substituted with a methyl group at position 4, a carboxylic acid at position 5, and a 4-isobutoxyphenyl group at position 2. Febuxostat exhibits low aqueous solubility (12.9 µg/mL) and is classified as a Biopharmaceutics Classification System (BCS) Class II drug due to its high permeability but poor solubility . Its inhibitory activity against XO is potent, with an IC50 of 5.8 nM, surpassing traditional therapies like allopurinol (IC50: 260 nM) .

Propriétés

IUPAC Name

4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKJCYASUIQELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801170852
Record name 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206550-99-3
Record name 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206550-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Reaction Pathway and Key Intermediates

This method begins with 3-nitro-4-hydroxybenzaldehyde and proceeds through nine steps:

  • Oximation-cyanidation : Conversion to 3-nitro-4-hydroxybenzonitrile using hydroxylamine hydrochloride and sodium cyanide.

  • Thioamide formation : Reaction with thioacetamide in HCl to yield 3-nitro-4-hydroxyphenyl thioformamide.

  • Cyclization : Ethyl 2-chloroacetoacetate induces thiazole ring formation.

  • Alkylation : Bromoisobutane introduces the isobutoxy group.

  • Hydrogenation : Catalytic hydrogenation reduces the nitro group to amine.

  • Diazotization-cyanation : Sodium nitrite and CuCN convert the amine to cyano.

  • Hydrolysis : NaOH-mediated ester cleavage produces the carboxylic acid.

Optimization and Challenges

  • Yield : 58–62% overall.

  • Purity : HPLC ≥99.9% after recrystallization.

  • Drawbacks : Lengthy steps (9 stages) and use of hazardous cyanating agents.

Method 2: Chloromethylation-Based Route (CN103880775A)

Streamlined Four-Step Synthesis

This approach reduces steps by leveraging chloromethylation:

  • Chloromethylation : 4-Isobutoxybenzonitrile reacts with chloromethyl methyl ether (Methoxymethyl chloride) under AlCl₃ catalysis.

  • Hydrolysis : Water converts the chloromethyl intermediate to a hydroxymethyl derivative.

  • Oxidation : MnO₂ oxidizes the alcohol to aldehyde.

  • Thiazole assembly : Sodium hydrosulfide and ethyl 2-bromoacetoacetate form the thiazole core.

Performance Metrics

  • Yield : 70–72%.

  • Advantages : Fewer steps (4 stages), avoids nitro reduction.

  • Catalyst : AlCl₃ (2 mol%) enables regioselective chloromethylation.

Method 3: Thioamide-Catalyzed Cyclization (CN102936230A)

MgCl₂-Mediated Thioamide Synthesis

This novel method prioritizes thioamide intermediates:

  • Thioamide formation : 2-Hydroxy-5-cyanobenzaldehyde reacts with NaSH in DMF/MgCl₂.

  • Cyclization : Ethyl 2-chloroacetoacetate forms the thiazole ring in ethanol.

  • Alkylation : Isobutyl bromide introduces the isobutoxy group.

  • Hydrolysis : NaOH cleaves the ester to carboxylic acid.

Critical Parameters

  • Temperature : 58–62°C for thioamide step (prevents decomposition).

  • Solvent : Ethanol minimizes byproducts during cyclization.

  • Yield : 68–70%.

Comparative Analysis of Synthetic Routes

ParameterMethod 1Method 2Method 3
Starting Material3-Nitro-4-hydroxybenzaldehyde4-Isobutoxybenzonitrile2-Hydroxy-5-cyanobenzaldehyde
Total Steps944
Overall Yield58–62%70–72%68–70%
Key CatalystPd/C (Hydrogenation)AlCl₃ (Chloromethylation)MgCl₂ (Thioamide)
Purity (HPLC)≥99.9%≥99.5%≥99.7%
Industrial ScalabilityModerateHighHigh

Emerging Innovations (2020–2025)

Continuous Flow Synthesis

Recent patents describe microreactor systems that reduce reaction times:

  • Thiazole cyclization completes in 12 minutes (vs. 6 hours batch).

  • Yield improvement: 76–78%.

Enzyme-Catalyzed Hydrolysis

Immobilized lipases (e.g., Candida antarctica) replace NaOH for ester hydrolysis:

  • Conditions : pH 7.0, 40°C, 24 hours.

  • Advantages : Avoids strong bases, simplifies purification.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Applications De Recherche Scientifique

Pharmaceutical Applications

Anti-Diabetic Properties
Research indicates that thiazole derivatives, including 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, exhibit significant anti-diabetic effects. A study demonstrated that a related thiazole compound improved hyperglycemia, insulin resistance, and lipid profiles in diabetic animal models. The compound's antioxidant and anti-inflammatory properties were pivotal in reversing the biochemical markers associated with diabetes, such as serum glucose and lipid levels .

Mechanism of Action
The mechanism through which this compound exerts its effects involves enhancing insulin sensitivity and reducing oxidative stress. It has been shown to increase the levels of glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), while decreasing malondialdehyde (MDA) levels, indicating a reduction in oxidative damage .

Biochemical Applications

Organic Buffer
this compound serves as an organic buffer in biological and biochemical applications. Buffers are crucial for maintaining pH stability in various biochemical assays, which can influence enzyme activity and stability .

Synthesis of Related Compounds

Intermediate for Drug Synthesis
This compound is also utilized as an intermediate in the synthesis of other pharmaceutical agents. For instance, it plays a role in the preparation of Febuxostat, a drug used to treat gout by inhibiting xanthine oxidase, thus lowering uric acid levels in the blood . The synthesis process involves several steps where this compound is transformed into various derivatives that possess therapeutic properties.

Case Study 1: Anti-Diabetic Effects

A study involving neonatal rats induced with Type 2 Diabetes Mellitus (T2DM) showed that administration of a thiazole derivative similar to this compound for four weeks led to significant improvements in glucose tolerance and lipid profiles. Key findings included:

  • Reduction in Serum Glucose Levels: Normalization of elevated glucose levels was observed post-treatment.
  • Lipid Profile Improvement: Significant decreases in triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and very low-density lipoprotein cholesterol (VLDL-C) were recorded .
ParameterControl GroupTreatment Group
Serum Glucose (mg/dL)250120
TG (mg/dL)15080
TC (mg/dL)200100
LDL-C (mg/dL)12060

Case Study 2: Synthesis Process

The synthesis of Febuxostat from intermediates involving this compound has been documented to yield high purity products suitable for pharmaceutical use. The process highlights the importance of this compound in drug development .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Thiazole Derivatives

Thiazole-based compounds with modifications to the phenyl or heterocyclic substituents have been extensively studied for diverse pharmacological activities. Below is a detailed comparison of febuxostat with key analogs:

Xanthine Oxidase (XO) Inhibitors
Compound Name (Structure) Key Substituents XO IC50 (nM) In Vivo Efficacy (Uric Acid Reduction) Solubility/Bioavailability Reference
Febuxostat 4-Isobutoxyphenyl 5.8 43% reduction in hyperuricemic rats Low solubility (<50% bioavailability)
2-(7-Nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid Indol-2-yl with nitro and isopropoxy 5.1 43% reduction at 10 mg/kg (1 h) Excellent oral bioavailability
Y-700 (1-(3-Cyano-4-neophenyl)-1H-pyrazole-4-carboxylic acid) Pyrazole core 5.8 Comparable to febuxostat Higher solubility than febuxostat

Key Findings :

  • The indole-based analog (2-(7-nitro-5-isopropoxy-indol-2-yl)-...) exhibits similar XO inhibition (IC50: 5.1 nM) but superior in vivo efficacy and bioavailability compared to febuxostat .
  • Y-700 , a pyrazole derivative, matches febuxostat’s IC50 (5.8 nM) but lacks the thiazole scaffold, suggesting alternative binding interactions .
Compounds with Divergent Therapeutic Targets
Compound Name (Structure) Key Substituents Biological Activity Unique Features Reference
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid Fluorobenzamido group Improves insulin sensitivity, reduces hyperlipidemia Targets metabolic disorders, not XO
2-(4-Chlorophenyl)thiazole-5-carboxylic acid 4-Chlorophenyl Antitumor activity Chlorine enhances lipophilicity
2-((2-Chlorophenyl)(6,7-dihydrothieno...) Chlorophenyl-thienopyridine hybrid Antithrombotic activity Complex hybrid structure

Key Findings :

  • Substitution of the isobutoxyphenyl group with fluorobenzamido (as in 2-(4-fluorobenzamido)-...) shifts activity from XO inhibition to metabolic regulation .

Structural-Activity Relationship (SAR) Insights

  • Isobutoxy Group : Critical for XO inhibition in febuxostat. Removal or replacement (e.g., with isopropoxy in indole analogs) retains activity but may alter pharmacokinetics .
  • Indole vs. Phenyl : Indole derivatives (e.g., 2-(indol-2-yl)-thiazoles) show comparable XO inhibition but better in vivo performance, likely due to enhanced solubility and absorption .
  • Carboxylic Acid : Essential for binding to XO’s active site. Esterification (e.g., ethyl ester prodrugs) reduces activity but improves solubility during synthesis .

Pharmacokinetic and Solubility Comparisons

Compound Aqueous Solubility Bioavailability Notes
Febuxostat 12.9 µg/mL <50% Limited by low solubility
2-(Indol-2-yl)-thiazole derivatives Not reported Excellent Improved absorption due to indole
Y-700 Higher than febuxostat >80% Pyrazole core enhances solubility

Activité Biologique

2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by a thiazole ring and an isobutoxyphenyl group, which contribute to its unique properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H17_{17}N1_{1}O3_{3}S1_{1}. The compound features:

  • A thiazole ring that enhances its reactivity and interaction with biological targets.
  • An isobutoxy group that may influence its lipophilicity and membrane permeability.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating potential applications in treating conditions like hyperuricemia, inflammation, and possibly cancer.

The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly xanthine oxidase, which plays a crucial role in uric acid production. This inhibition can potentially benefit patients with gout or hyperuricemia .
  • Receptor Interaction : The thiazole moiety can interact with various receptors, potentially modulating signaling pathways associated with inflammation and cancer .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Anti-inflammatory Effects : In vitro studies demonstrated that this compound exhibits significant anti-inflammatory properties by reducing pro-inflammatory cytokines in various cell lines .
  • Antimicrobial Activity : Preliminary antimicrobial tests indicated that derivatives of thiazole compounds, including this one, showed varying degrees of activity against Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which could contribute to its protective effects against oxidative stress-related diseases .

Case Study 1: Treatment of Hyperuricemia

In a clinical setting, the efficacy of this compound was evaluated as a xanthine oxidase inhibitor. Patients with chronic gout were administered this compound, resulting in a significant reduction in serum uric acid levels compared to baseline measurements .

Case Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial properties of related thiazole derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.91 to 62.5 µg/mL against various bacterial strains . This suggests potential for development as an antimicrobial agent.

Data Tables

Activity Effect Observed Reference
Anti-inflammatoryReduction in cytokines
AntimicrobialMIC range: 3.91 - 62.5 µg/mL
Xanthine oxidase inhibitionSignificant uric acid reduction

Q & A

Q. What are the established synthetic routes for 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, and what are the critical reaction conditions?

  • Methodological Answer : The compound (Febuxostat) is synthesized via a multi-step route involving:
  • Formylation : 3,4-Diisobutoxyphenyl aldehyde is prepared using Vilsmeier-Haack conditions (POCl₃/DMF).
  • Thiazole Formation : Condensation of the aldehyde with ethyl 2-bromo-4-methylthiazole-5-carboxylate in the presence of Cu₂O and hydroxylamine oxime in anhydrous methanol .
  • Hydrolysis : The ethyl ester intermediate is hydrolyzed using NaOH in a THF/ethanol/water mixture to yield the carboxylic acid .
  • Critical Conditions : Strict control of reaction temperature (60–80°C), anhydrous solvents, and stoichiometric ratios of reagents to avoid byproducts like unhydrolyzed esters or oxidized derivatives.

Q. How is the compound characterized post-synthesis to confirm its chemical structure?

  • Methodological Answer : Post-synthesis characterization employs:
  • Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.5–8.1 ppm) and thiazole carbons (δ 160–170 ppm). IR confirms carboxylic acid C=O stretching (~1700 cm⁻¹) .
  • Melting Point : Consistency with literature values (e.g., 201–202°C) .
  • Elemental Analysis : C, H, N, S percentages to validate molecular formula (C₁₆H₁₆N₂O₃S) .
  • X-ray Diffraction : For crystalline batches, single-crystal analysis confirms planar thiazole and phenyl rings (dihedral angle: 2.4°) and hydrogen bonding with solvate molecules (e.g., pyridine) .

Q. What is the primary mechanism of action of this compound as a xanthine oxidase inhibitor?

  • Methodological Answer : The compound inhibits xanthine oxidase (XO) by binding to the molybdenum-pterin cofactor in its oxidized state, blocking hypoxanthine-to-uric acid conversion. Key steps for validation:
  • Enzyme Assays : Measure IC₅₀ using recombinant XO and spectrophotometric detection of uric acid (λ = 295 nm) .
  • Kinetic Studies : Competitive/non-competitive inhibition modes are assessed via Lineweaver-Burk plots with varying substrate (xanthine) concentrations .
  • Structural Analysis : Molecular docking simulations highlight interactions between the thiazole-carboxylic acid moiety and XO’s active site .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the compound while minimizing byproducts?

  • Methodological Answer : Optimization strategies include:
  • Catalyst Screening : Replace Cu₂O with Pd/C or Ni catalysts to enhance coupling efficiency in thiazole formation .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce ester hydrolysis side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure product .
  • Process Monitoring : Real-time HPLC tracking (C18 column, acetonitrile/water gradient) identifies and quantifies byproducts like unreacted aldehydes .

Q. What analytical techniques are recommended to resolve discrepancies in reported biological activity data?

  • Methodological Answer : Address variability in IC₅₀ values (e.g., 0.6–1.2 nM) via:
  • Assay Standardization : Use identical buffer systems (pH 7.4 PBS) and enzyme sources (recombinant human XO vs. bovine milk XO) .
  • Metabolite Profiling : LC-MS/MS detects uric acid and competing metabolites (e.g., allantoin) that may interfere with activity measurements .
  • Structural Analog Comparison : Test derivatives (e.g., 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid) to isolate structure-activity relationships .

Q. What structural features contribute to the compound’s inhibitory potency, and how can they be modified for enhanced efficacy?

  • Methodological Answer : Key structural determinants:
  • Thiazole Core : Essential for π-π stacking with XO’s Phe⁹¹⁵. Methyl substitution at C4 enhances hydrophobic interactions .
  • Isobutoxy Group : Optimal chain length for binding to XO’s hydrophobic pocket. Substitution with longer alkoxy chains (e.g., n-butoxy) reduces potency due to steric hindrance .
  • Carboxylic Acid : Ionizes at physiological pH, forming salt bridges with Arg⁸⁸⁰. Ester prodrugs (e.g., ethyl ester) improve bioavailability but require hydrolysis for activation .
  • Modification Strategies : Introduce electron-withdrawing groups (e.g., -CN) at the phenyl ring to enhance electron-deficient thiazole-XO interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.